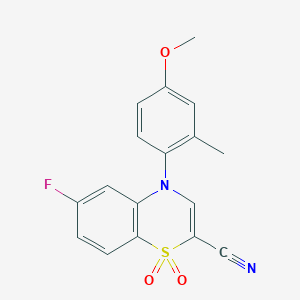

6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Description

Properties

IUPAC Name |

6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c1-11-7-13(23-2)4-5-15(11)20-10-14(9-19)24(21,22)17-6-3-12(18)8-16(17)20/h3-8,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAKZYNHQTWHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s substituents differentiate it from structurally related benzothiazines. For example:

- Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates (e.g., 4a–p in ) feature a hydroxyl group at position 4 and an ester moiety at position 3, contrasting with the target’s cyano group and 4-methoxy-2-methylphenyl substitution.

- Unsubstituted benzothiazine cores lack electron-withdrawing groups, resulting in lower electrophilicity and altered reactivity profiles.

Key Structural Comparisons:

| Compound | Position 4 Substituent | Position 2 Substituent | Position 6 Substituent | Notable Functional Groups |

|---|---|---|---|---|

| Target Compound | 4-Methoxy-2-methylphenyl | Cyano | Fluoro | Sulfonyl, Cyano, Methoxy |

| Methyl 4-hydroxy-2,2-dioxo derivatives | Hydroxyl | Ester (COOMe) | Variable | Sulfonyl, Hydroxyl, Ester |

| Parent benzothiazine | H | H | H | Sulfonyl |

The cyano group at position 2 introduces strong electron-withdrawing effects, which may stabilize the aromatic system and influence intermolecular interactions .

Physicochemical and Crystallographic Properties

- Hydrogen bonding: The sulfonyl and cyano groups participate in directional hydrogen bonds, influencing crystal packing and stability. Comparable derivatives exhibit C=O···H–N and S=O···H–O interactions, which are critical for lattice formation .

- Ring puckering: The benzothiazine core may adopt non-planar conformations, as analyzed via Cremer-Pople coordinates (). Substituents like the 4-methoxy-2-methylphenyl group could induce steric strain, altering puckering amplitudes compared to simpler analogs .

- Software applications : Structural determination of the target compound likely relies on SHELX programs (e.g., SHELXL for refinement) and visualization tools like ORTEP-3, which are standard in small-molecule crystallography .

Q & A

Basic: What synthetic strategies are recommended for preparing this benzothiazine derivative?

Answer:

The synthesis of this compound involves constructing the benzothiazine core through cyclization reactions, followed by functionalization at the 4- and 6-positions. Key steps include:

- Stepwise substitution: Introduce the 4-methoxy-2-methylphenyl group via nucleophilic aromatic substitution or Suzuki coupling, as fluorinated aryl groups enhance bioactivity .

- Fluorination: Position-selective fluorination at C6 can be achieved using DAST (diethylaminosulfur trifluoride) or electrophilic fluorinating agents.

- Cyano group installation: The carbonitrile group at C2 is typically introduced via cyanation of a halogen intermediate (e.g., using CuCN or Pd-catalyzed cyanation).

- Purification: Use column chromatography with gradients of ethyl acetate/hexane and validate purity via HPLC (≥95%) and NMR (absence of residual solvent peaks) .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved during structure determination?

Answer:

Discrepancies between experimental crystallographic data and computational models require:

- Validation with multiple refinement tools: Cross-check results using SHELXL (for small-molecule refinement) and Olex2 (for graphical validation of electron density maps) .

- Pseudosymmetry analysis: Investigate potential lattice disorders or twinning via PLATON’s ADDSYM algorithm .

- DFT benchmarking: Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets and compare calculated bond lengths/angles with experimental data. Deviations >0.02 Å suggest potential experimental artifacts .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic fluorine coupling patterns) .

- IR spectroscopy: Identify key functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹, S=O stretches at 1150–1250 cm⁻¹) .

- Mass spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ with <5 ppm error).

- X-ray crystallography: Resolve stereochemistry and confirm the 1,1-dioxo configuration .

Advanced: How to design a structure-activity relationship (SAR) study targeting its potential anticancer activity?

Answer:

- Analog synthesis: Modify substituents (e.g., replace 4-methoxy with 4-ethoxy or halogens) to assess impact on cytotoxicity .

- In vitro assays: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Include dose-response curves (IC₅₀ calculations).

- Mechanistic studies: Evaluate apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry).

- Computational docking: Model interactions with tubulin or topoisomerase II using AutoDock Vina; prioritize targets with binding energies <−8 kcal/mol .

Basic: What methodologies assess solubility and permeability for preclinical profiling?

Answer:

- LogP determination: Use shake-flask method with octanol/water partitioning; target logP 2–4 for optimal membrane permeability .

- PAMPA assay: Measure passive diffusion across artificial membranes; permeability >1×10⁻⁶ cm/s suggests oral bioavailability.

- Solubility screening: Perform kinetic solubility tests in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .

Advanced: How to address discrepancies in hydrogen-bonding patterns between crystallographic data and molecular dynamics simulations?

Answer:

- Graph set analysis: Classify H-bond motifs (e.g., R₂²(8) rings) using Mercury software and compare with simulation trajectories .

- MD validation: Run 100 ns simulations in GROMACS with CHARMM36 force field; analyze persistence of H-bonds (>50% occupancy).

- Electrostatic potential maps: Generate ESP maps via Multiwfn to identify regions of charge mismatch influencing H-bond stability .

Advanced: What strategies optimize reaction yield while minimizing byproducts in large-scale synthesis?

Answer:

- Catalyst screening: Test Pd(OAc)₂/XPhos for Suzuki steps; aim for >80% conversion via LCMS monitoring .

- Temperature control: Use microwave-assisted synthesis for cyclization (120°C, 30 min) to reduce decomposition.

- Byproduct tracking: Identify impurities via LC-HRMS and adjust stoichiometry (e.g., limit excess reagents to <1.2 eq) .

Basic: How to determine the puckering parameters of the benzothiazine ring?

Answer:

- Crystallographic data: Extract ring atom coordinates from CIF files.

- Cremer-Pople analysis: Calculate puckering amplitude (Q) and phase angle (θ) using equations:

, where are deviations from the mean plane . - Software tools: Implement PLATON or PARST for automated parameter calculation .

Advanced: How to validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies: Expose to pH 1–10 buffers (37°C, 24 hr) and analyze via HPLC for degradation products.

- Plasma stability: Incubate with rat plasma (37°C, 1 hr); quench with acetonitrile and quantify parent compound via LC-MS/MS.

- Light sensitivity: Conduct ICH Q1B photostability testing (1.2 million lux hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.